molecular formula C15H19N3O6 B11677874 Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate

Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B11677874
M. Wt: 337.33 g/mol
InChI Key: NVYVKQLKJVVZNA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a methoxy-nitrobenzoyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

Major Products

    Reduction: Ethyl 4-(4-methoxy-3-aminobenzoyl)piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can act as a scaffold to position functional groups in the correct orientation for binding to the target, while the nitro and methoxy groups can modulate the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine scaffold makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

ethyl 4-(4-methoxy-3-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H19N3O6/c1-3-24-15(20)17-8-6-16(7-9-17)14(19)11-4-5-13(23-2)12(10-11)18(21)22/h4-5,10H,3,6-9H2,1-2H3

InChI Key

NVYVKQLKJVVZNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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